N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide
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Overview
Description
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide is a complex organic compound that has garnered attention due to its potential applications in various scientific fields. Characterized by its unique chemical structure, the compound features a trifluoromethyl group, a benzoyl moiety, a thienoquinoline core, and a carbohydrazide functional group. This intricate composition endows the compound with distinctive chemical and physical properties, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide typically involves a multi-step process. The starting materials include 3-(trifluoromethyl)benzoic acid, thieno[2,3-b]quinoline, and hydrazine hydrate. The synthesis usually follows these steps:
Formation of thieno[2,3-b]quinoline core via cyclization reactions.
Introduction of the carbohydrazide functional group through reaction with hydrazine hydrate.
Attachment of the trifluoromethylbenzoyl moiety via acylation reactions.
These steps are carried out under specific conditions, often requiring precise temperature control, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would necessitate scalability and cost-effectiveness. Techniques such as continuous flow synthesis might be employed to streamline the process. Reaction conditions would be optimized for large-scale production, possibly involving the use of automated systems and specialized reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: : Reduction reactions can target specific functional groups, potentially transforming the carbohydrazide moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and thienoquinoline sites.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution are commonly used. Reaction conditions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. They can include oxidized derivatives, reduced forms with altered functional groups, and substituted compounds with modified chemical properties.
Scientific Research Applications
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: : It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: : Research is ongoing to explore its potential as a pharmacologically active compound, possibly in the development of new therapeutic agents.
Industry: : Its unique properties make it suitable for applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially facilitating cell membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other thienoquinoline derivatives and benzoyl hydrazides. Examples might be:
Thieno[2,3-b]quinoline-2-carbohydrazide
3-(trifluoromethyl)benzoyl hydrazide
Uniqueness: The uniqueness of N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide lies in its combination of functional groups, which confer distinctive chemical reactivity and potential biological activity. Its trifluoromethyl group adds a degree of chemical stability and lipophilicity not seen in all analogs, potentially enhancing its utility in various applications.
This detailed exploration sheds light on the multifaceted nature of this compound, emphasizing its significance in research and industry.
Properties
IUPAC Name |
N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)14-6-3-5-12(9-14)17(27)25-26-18(28)16-10-13-8-11-4-1-2-7-15(11)24-19(13)29-16/h1-10H,(H,25,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNFTYJRZFDII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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